molecular formula C11H12O3 B8572977 3-(3,4-Dimethoxyphenyl)-2-propenal

3-(3,4-Dimethoxyphenyl)-2-propenal

Cat. No.: B8572977
M. Wt: 192.21 g/mol
InChI Key: KNUFNLWDGZQKKJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-propenal, also known as 3,4-dimethoxycinnamaldehyde or coniferaldehyde methyl ether, is an α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its IUPAC name is 3-(3,4-dimethoxyphenyl)acrylaldehyde, and it is identified by CAS number 4497-40-9. The compound features a propenal (acrylaldehyde) backbone substituted with a 3,4-dimethoxyphenyl group at the β-position, conferring distinct electronic and steric properties.

This compound occurs naturally in Cinnamomum species, where it contributes to plant defense mechanisms and biosynthetic pathways . Its α,β-unsaturated carbonyl structure enables conjugation and reactivity, making it a precursor for synthesizing pharmaceuticals, agrochemicals, and bioactive analogs . Computational studies using the Joback method predict its viscosity and thermodynamic properties under varying temperatures, supporting industrial applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-propenal in laboratory settings?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions. Alternatively, reduction of 3,4-dimethoxycinnamic acid derivatives (e.g., using LiAlH₄ or catalytic hydrogenation) can yield the target aldehyde. A modified approach involves thermal condensation of 3,4-dimethoxyphenylpropionamide with amines, as described in a synthesis yielding related amides . For stereochemical control, solvent selection (e.g., ethanol for recrystallization) and inert atmospheres (N₂) are critical to prevent oxidation .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the α,β-unsaturated aldehyde structure and methoxy group positions.
  • IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~2850 cm⁻¹ (O-CH₃).
  • Mass spectrometry : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of related propenal derivatives .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a key intermediate in synthesizing bioactive molecules, such as:

  • Lignan derivatives (e.g., antitumor agents via coupling with thiophene rings) .
  • Neuroactive compounds : Precursor for dopamine analogs or enzyme inhibitors targeting monoamine oxidases .
  • Antioxidant studies : The methoxy groups influence radical scavenging activity, as seen in structurally similar cinnamaldehydes .

Q. How is purity assessed for this compound?

LC/MS-UV (≥95% purity) is standard for quantifying impurities. HPLC with reverse-phase columns (C18) and UV detection at 270–300 nm is used for separation. Residual solvents (e.g., DMF) are monitored via GC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data?

Discrepancies may arise from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. ethyl acetate) alter melting points.
  • Instrumental calibration : Validate NMR chemical shifts against NIST reference data .
  • Stereoisomerism : Use chiral HPLC or optical rotation measurements to distinguish E/Z isomers .

Q. What strategies optimize synthetic yield for this compound?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance condensation efficiency.
  • Temperature control : Maintain 60–80°C during condensation to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield to >75% .

Q. What challenges arise in isolating stereoisomers of this compound?

The α,β-unsaturated aldehyde group can form E/Z isomers. Separation requires:

  • Chiral chromatography : Use cellulose-based columns with heptane/isopropanol mobile phases.
  • Crystallization-induced resolution : Recrystallize in ethanol/water mixtures to isolate dominant isomers .

Q. How can computational modeling aid in studying this compound’s reactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic attack sites on the aldehyde group.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding .

Q. What are the stability considerations for long-term storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde group.
  • Inert atmosphere : Argon gas minimizes oxidation during storage .

Q. How does the compound’s reactivity influence its use in derivative synthesis?

The aldehyde group undergoes:

  • Condensation : With amines to form Schiff bases (e.g., for antimicrobial studies).
  • Oxidation : To 3-(3,4-dimethoxyphenyl)-2-propenoic acid, a precursor for polymerizable monomers.
  • Reduction : To 3-(3,4-dimethoxyphenyl)-1-propanol for lipid-soluble analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with 3-(3,4-dimethoxyphenyl)-2-propenal but differ in the carbonyl group (ketone vs. aldehyde). For example:

  • 3,4-Dimethoxychalcone (CAS 53744-28-8): Exhibits tyrosinase inhibition (IC₅₀ = 4.2 μM) and antioxidant activity due to the electron-donating methoxy groups .
  • α-CN-TMC (α-cyano-substituted chalcone): Substitution with a cyano group enhances electrophilicity, improving interactions with biological targets like HIV-1 protease (IC₅₀ = 0.8 μM) .

Curcumin Analogs

Curcumin derivatives with 3,4-dimethoxyphenyl substituents, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), demonstrate potent antioxidant (EC₅₀ = 1.2 μM) and HIV-1 protease inhibitory activity (IC₅₀ = 1.5 μM) . The cyclopentanone ring in 3e improves metabolic stability compared to the linear propenal structure of this compound.

Pesticide Derivatives

Flumorph (CAS 211867-47-9), a morpholinyl-containing analog, incorporates a 3-(3,4-dimethoxyphenyl) group but adds a 4-fluorophenyl substituent. This structural modification confers fungicidal activity by targeting fungal cell wall synthesis, showcasing how substituent variation expands applications beyond pharmaceuticals .

Natural Congeners

In Cinnamomum species, this compound coexists with compounds like coumarin and scopoletin. While coumarin (CAS 91-64-5) shares a similar phenylpropanoid backbone, its lactone ring reduces electrophilicity, limiting antioxidant potency compared to the aldehyde-containing propenal .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Application Source
This compound C₁₁H₁₂O₃ 192.21 Aldehyde, dimethoxy Antioxidant, biosynthesis
3,4-Dimethoxychalcone C₁₇H₁₆O₃ 268.31 Ketone, dimethoxy Tyrosinase inhibition
Flumorph C₂₁H₂₂FNO₄ 371.40 Fluorophenyl, morpholinyl Fungicidal agent
Curcumin analog 3e C₂₇H₂₈O₇ 464.50 Cyclopentanone, dimethoxy Antioxidant, HIV-1 inhibition
Coumarin C₉H₆O₂ 146.14 Lactone Anticoagulant, fragrance

Research Findings and Implications

  • Antioxidant Activity: Methoxy groups enhance radical scavenging by stabilizing phenolic radicals. This compound’s aldehyde group may synergize with methoxy substituents to improve activity, though direct comparisons with curcumin analogs are pending .
  • Industrial Relevance : Computational models predict the propenal’s viscosity decreases with temperature (e.g., 0.0006452 Pa·s at 386.37 K), aiding in solvent selection for synthesis .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3

InChI Key

KNUFNLWDGZQKKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In order to study the contribution of the length of the conjugation bridge to the AR activity, compound Q110 with a four-conjugated-double bond linker and compound Q111 with a five-conjugated-double bond linker were synthesized and illustrated in Scheme 13. Compound Q110 was synthesized starting from 1,2-dimethoxy-4-propyl-benzene. To a solution of 3-(3,4-dimethoxyphenyl) propane in dry dioxane was added with DDQ (3.1 eq.) and catalytic amount of acetic acid. The mixture was sonicated for 2 h with TLC monitoring. After completion of the reaction, the solid was filtered out and the filtration was concentrated. The residue was dissolved in EtOAc and washed with water, 2% NaHCO3, and brine. The organic extract was dried over Na2SO4 and concentrated to afford a crude as yellow-brownish solid, which was purified with neutral alumina column chromatography and eluted with hexanes-ethyl acetate mixture to give a light yellow solid, 3,4-dimethoxycinnamaldehyde in 60% yield (B. P. Joshi et al., Tetrahedron, 62, 2590-2593, 2006). A solution of 2,4-petanedione (3 eq.) and B2O3 (1 eq.) in EtOAc was stirred at 40° C. for 0.5 h, 3,4-dimethoxycinnamaldehyde (1 eq.) and tributyl borane (1 eq.) were added. The resulting reaction mixture was stirred at 40° C. for 0.5 h. Butylamine (1.2 eq.) in EtOAc was added dropwise at the temperature and stirred at 40° C. for 16 h. To the red reaction mixture, 1% HCl aq was added and the mixture was stirred to 60° C. for 1 h. After cooling to rt, the aqueous was separated and the organic was washed with water to pH˜7 and dried over Na2SO4. The crude was purified by silica gel flash column chromatography to get the intermediate product 8-(3,4-Dimethoxy-phenyl)-4-hydroxy-octa-3,5,7-trien-2-one as an off-white solid. A solution of the intermediate (1 eq.) and B2O3 (0.7 eq.) in EtOAc was stirred at 70° C. for 0.5 h. 3,4-dimethoxybenzaldehyde (1 eq.) and trubutyl borane (1 eq.) were added and the reaction mixture was stirred at 70° C. for 0.5 h. Piperidine (1.2 eq.) in EtOAc was added dropwise and the reaction mixture was stirred at 88-90° C. for 1 h. After cooling to 60° C., 1% HCl aq was added and the mixture was stirred at 60° C. for 0.5 h. The reaction mixture was worked-up by following the procedure described above and the crude was purified by silica gel column chromatography to afford the desired product Q110 as a red solid. Amorphous, mp. 65-68° C., ESI MS m/z: 423.1 [M+H]+; 1H NMR (300 MHz, CDCl3) δ: 7.64-7.58 (d, 2H, H-1 and 2), 7.16-7.02 (4H, aromatic ring H and trans double bond H), 6.90-6.82 (4H, aromatic ring H), 6.53-6.48 (1H, trans double bond H), 6.18-6.12 (1H, trans double bond H), 5.75 (s, 1H, H-4), 3.94-3.92 (12H, —OCH3).
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Synthesis routes and methods II

Procedure details

A solution of 3,4-dimethoxyphenylpropane (1 g) in 40 mL of dry dioxane was placed in 100 ml round bottom flask. To this was added a catalytic amount of para-toluenesulphonic acid (0.04 to 0.1 g and 4.5 g of DDQ and finally started refluxing the mixture at 50 to 140° C. for 7 to 16 hrs. The mixture was cooled and the precipitated DDQH2 was filtered and further washed with chloroform. The filtrate and washings were combined and evaporated under reduced pressure. The product was taken in ether (50 ml) and the ether layer was washed with aqueous NaOH (15%, 2×10 ml). The combined aqueous layers are further extracted with ether (3×10 ml). The ether layers were combined and washed with saturated sodium chloride (3×10 ml), dried over anhydrous sodium sulphate and filtered. The solvent was removed to afford a crude yellow liquid which was loaded on silica gel column and the column was eluted with hexane (40-50 ml) and then with an increasing amount of hexane/ethyl acetate (9:1 to 1:9). The fractions were monitored on TLC plate and the desired fractions were combined and solvent was removed under vacuum to afford 3,4-dimethoxycinnamaldehyde in 79% yield as a yellow solid; mp 74-77° C. ; 1H NMR δ 9.67 (1H, d, H-3′), 7.43 (1H, d, H-1′), 7.15 (1H, d, H-5), 7.08 (1H, s, H-3), 6.91 (1H, d, H-3), 6.61 (1H, dd, H-2′), 3.94 (s, 3H, 3-OCH3), 3.93 (s, 3H, 4-OCH3). The remaining physical and spectral data was found similar as reported.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(3,4-Dimethoxyphenyl)-2-propenal
3-(3,4-Dimethoxyphenyl)-2-propenal
3-(3,4-Dimethoxyphenyl)-2-propenal
3-(3,4-Dimethoxyphenyl)-2-propenal
3-(3,4-Dimethoxyphenyl)-2-propenal
3-(3,4-Dimethoxyphenyl)-2-propenal

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